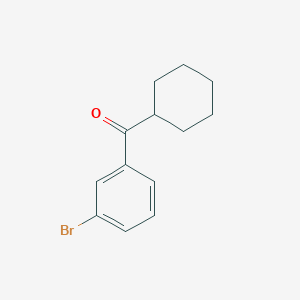

3-Bromophenyl cyclohexyl ketone

Description

Significance of the 3-Bromophenyl Cyclohexyl Ketone Scaffold in Contemporary Organic Chemistry

The this compound scaffold is significant in modern organic chemistry primarily due to its role as a versatile building block. The structure contains two key reactive sites: the bromine-substituted aromatic ring and the ketone functional group.

The bromophenyl group is a particularly useful handle for synthetic chemists. The carbon-bromine bond can readily participate in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the straightforward introduction of various substituents, including alkyl, aryl, and alkynyl groups, at the 3-position of the phenyl ring. This capacity for molecular elaboration is fundamental in creating libraries of compounds for drug discovery and materials science. Halogenated aromatics are frequently employed in the development of pharmaceuticals and agrochemicals, and their hydrodehalogenation is also a topic of environmental interest. acs.org

The cyclohexyl ketone moiety is also of great importance. Ketones are central functional groups in organic synthesis, serving as precursors to alcohols, amines, and alkanes through reduction, reductive amination, and Wolff-Kishner or Clemmensen reduction, respectively. The carbonyl group can also be a target for nucleophilic additions, including Grignard and organolithium reagents, to build more complex carbon skeletons. orgsyn.org Furthermore, the alpha-carbon to the ketone is amenable to halogenation or other substitutions via its enol or enolate form. wikipedia.orgmasterorganicchemistry.com The cyclohexyl ring itself provides a three-dimensional framework that is a common feature in many biologically active molecules. The stereochemistry of reactions involving the cyclohexyl ketone can be controlled to produce specific isomers, a critical aspect in the synthesis of chiral drugs. For instance, cyclohexyl ketone derivatives have been designed as inhibitors for enzymes like Pin1, which is involved in cell cycle regulation. nih.gov

The combination of these two features in one molecule makes this compound a valuable intermediate for synthesizing diverse and complex target molecules, including potential benzodiazepine (B76468) derivatives which are active on the central nervous system. google.com

Overview of Research Trajectories for Aryl Cyclohexyl Ketonic Systems and Related Halogenated Aromatic Ketones

Research involving aryl cyclohexyl ketones and halogenated aromatic ketones is progressing along several key trajectories, driven by the need for new synthetic methodologies and novel functional molecules.

Aryl Cyclohexyl Ketonic Systems: The research in this area focuses on leveraging the unique structural and electronic properties of these systems.

Novel Catalytic Transformations: There is significant interest in developing new catalytic methods that utilize aryl ketones. This includes multi-carbon homologation reactions that can convert aryl ketones into long-chain ketones and aldehydes through C-C bond cleavage, offering new pathways to important structural motifs. nih.gov The synergistic merger of photoredox and organocatalysis has enabled the direct β-coupling of cyclic ketones with aryl ketones to produce synthetically useful γ-hydroxyketones. scispace.com

Medicinal Chemistry: Arylcyclohexylamine derivatives, which can be synthesized from the corresponding ketones, are an important class of compounds in medicinal chemistry. Research continues to explore their metabolism and potential as psychoactive substances. nih.gov The cyclohexyl ketone scaffold itself is used in the design of enzyme inhibitors, with computational docking studies guiding the synthesis of stereoisomers to understand binding preferences. nih.gov

Asymmetric Synthesis: The development of methods for the enantioselective synthesis of substituted cyclohexyl ketones is an active area of research. For example, dynamic kinetic resolution via hydrogen-borrowing catalysis has been used to create enantiopure γ-substituted cyclohexyl ketones, demonstrating sophisticated control over stereochemistry. rsc.org

Halogenated Aromatic Ketones: This class of compounds remains a cornerstone of synthetic chemistry due to their versatility.

Synthesis of Heterocycles: Halogenated aryl vinyl ketones, derived from halogenated aryl methyl ketones, are used as precursors for heterocycles like quinolines. mdpi.com

Green Chemistry: While halogenation of ketones is a classic transformation, modern research aims to develop greener methods using less hazardous reagents and solvents. wikipedia.orgmdpi.com

Diversification of Complex Molecules: Mild catalytic systems are being developed for the α-arylation of ketones using haloarenes. These methods are designed to be tolerant of sensitive functional groups, enabling the late-stage functionalization of complex, biologically active molecules. researchgate.net

Synthesis of γ-Halo Ketones: New methods for the direct synthesis of γ-iodo and bromo ketones from cyclobutanols and inorganic halides provide rapid access to these valuable intermediates, which are used in the synthesis of pharmaceutically active compounds. nih.gov

Compound Data

Below are tables detailing the properties of this compound and related compounds, as well as a summary of key reaction types.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties | Reference |

| This compound | C₁₃H₁₅BrO | 267.16 | Not available | - | - |

| 4-Bromophenyl cyclohexyl ketone | C₁₃H₁₅BrO | 267.16 | 3277-79-0 | Versatile small molecule scaffold. | biosynth.com |

| (3-chlorophenyl)-cyclohexylmethanone | C₁₃H₁₅ClO | 222.71 | 56374-72-8 | Predicted XlogP: 4.6 | uni.lu |

| Cyclohexyl phenyl ketone | C₁₃H₁₆O | 188.27 | 712-50-5 | Melting point: 55-57 °C | sigmaaldrich.comnih.gov |

Interactive data based on available literature. Some properties for the title compound are inferred from analogs.

Table 2: Key Synthetic Reactions Involving the Aryl Cyclohexyl Ketone Scaffold

| Reaction Type | Reagents/Catalysts | Product Type | Significance | Reference |

| Cross-Coupling | Pd catalysts, Boronic acids/alkenes | Biaryls, Stilbenes | C-C bond formation, molecular complexity | acs.org |

| α-Halogenation | Br₂, NBS, Acid/Base catalyst | α-Halo ketones | Introduction of a reactive handle | wikipedia.orgmasterorganicchemistry.commdpi.com |

| Reduction | NaBH₄, LiAlH₄ | Cyclohexylmethanols | Access to alcohols | nih.gov |

| Reductive Amination | H₂, NH₃/Amines, Ni/Pd catalyst | Cyclohexylmethanamines | Synthesis of bioactive amines | nih.gov |

| Grignard Addition | R-MgBr | Tertiary Alcohols | C-C bond formation | orgsyn.org |

| Friedel-Crafts Acylation | Cyclohexanecarbonyl chloride, AlCl₃ | Aryl cyclohexyl ketones | Ketone synthesis | google.com |

Structure

3D Structure

Propriétés

IUPAC Name |

(3-bromophenyl)-cyclohexylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGMCJWVYXIIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642593 | |

| Record name | (3-Bromophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-06-7 | |

| Record name | (3-Bromophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Bromophenyl Cyclohexyl Ketone

Reduction Chemistry of the Ketone Carbonyl Group

The ketone carbonyl group in 3-Bromophenyl cyclohexyl ketone can be readily reduced to a secondary alcohol, (3-bromophenyl)(cyclohexyl)methanol (B7847351). This transformation can be achieved through several methodologies, including catalytic hydrosilylation, boron-mediated reductions, and hydride reductions.

Catalytic Hydrosilylation of Ketones

Catalytic hydrosilylation is a powerful method for the reduction of ketones to alcohols. This reaction typically involves a transition metal catalyst, most commonly based on platinum or rhodium, and a hydrosilane as the reducing agent. The reaction proceeds through the addition of a silicon-hydride bond across the C=O double bond, followed by hydrolysis to yield the alcohol.

While specific studies on the catalytic hydrosilylation of this compound are not prevalent in the literature, the reactivity can be inferred from studies on analogous aryl ketones, such as acetophenone (B1666503) derivatives. For instance, anionic rhodium(III) complexes have been shown to be effective catalysts for the hydrosilylation of various acetophenones using 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769) as the reducing agent. researchgate.net These reactions often proceed with high yields, demonstrating the general applicability of this method for the reduction of aryl ketones. researchgate.net

Table 1: Catalytic Hydrosilylation of Acetophenone Derivatives with Anionic Rhodium Complexes researchgate.net

| Acetophenone Derivative | Catalyst | Yield (%) |

| Acetophenone | [BMPip][RhCl4] | 98 |

| 4'-Methylacetophenone | [BMPip][RhCl4] | 97 |

| 4'-Methoxyacetophenone | [BMPip][RhCl4] | 96 |

| 4'-Chloroacetophenone | [BMPip][RhCl4] | 95 |

Reaction conditions: Acetophenone derivative, 1,1,1,3,5,5,5-heptamethyltrisiloxane, rhodium catalyst.

Boron-Mediated Reduction Methodologies

Boron-based reagents offer a versatile toolkit for the reduction of ketones. These methods can range from simple borohydride (B1222165) reductions to more complex catalytic systems. For instance, boron triiodide (BI₃), generated in situ from KBH₄ and I₂, has been demonstrated as an effective reductant for various functional groups, and its utility in ketone reduction is plausible. acs.org The mechanism of such reductions can be complex and may involve the formation of intermediate borane (B79455) species.

Furthermore, boron-containing catalysts can be employed in enantioselective reductions. Chiral oxazaborolidines, for example, can catalyze the reduction of ketones with borane, leading to the formation of chiral alcohols with high enantiomeric excess. This approach is particularly valuable when the synthesis of a specific stereoisomer of (3-bromophenyl)(cyclohexyl)methanol is desired.

Hydride Reductions (e.g., Sodium Borohydride)

Hydride-based reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly used for the reduction of ketones to secondary alcohols. Sodium borohydride is a milder and more selective reagent than LiAlH₄ and is typically used in protic solvents like methanol (B129727) or ethanol. The reduction of this compound with NaBH₄ would yield (3-bromophenyl)(cyclohexyl)methanol.

The stereochemistry of the reduction of substituted cyclohexanones is a well-studied area. The facial selectivity of the hydride attack (axial vs. equatorial) is influenced by steric and electronic factors, as well as the nature of the reducing agent. For substituted cyclohexanones, smaller hydride reagents like NaBH₄ tend to favor axial attack, leading to the formation of the equatorial alcohol as the major product. Conversely, bulkier hydride reagents, such as L-selectride, favor equatorial attack, yielding the axial alcohol. odinity.com In the case of this compound, the presence of the bulky 3-bromophenyl group will influence the conformational equilibrium of the cyclohexyl ring and thus the stereochemical outcome of the reduction.

Table 2: Stereoselectivity of Hydride Reduction of 4-tert-butylcyclohexanone odinity.com

| Reducing Agent | Solvent | Major Product | Ratio (trans:cis) |

| Sodium Borohydride | Isopropanol (B130326) | trans-4-tert-butylcyclohexanol | 85:15 |

| Lithium Aluminum Hydride | Diethyl Ether | trans-4-tert-butylcyclohexanol | 90:10 |

| L-Selectride | Tetrahydrofuran | cis-4-tert-butylcyclohexanol | 2:98 |

Nucleophilic Addition Reactions to the Ketone Carbonyl

The carbonyl carbon of this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. This fundamental reaction, known as nucleophilic addition, leads to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. ncert.nic.in The reactivity of the ketone is influenced by both steric and electronic factors. The cyclohexyl and 3-bromophenyl groups are relatively bulky, which can sterically hinder the approach of the nucleophile. rsc.org

A variety of nucleophiles can add to the carbonyl group of ketones. For example, organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi) add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would result in the formation of 1-(3-bromophenyl)-1-cyclohexyl-1-ethanol.

Another important nucleophilic addition is the reaction with cyanide ions (from HCN or a salt like KCN) to form cyanohydrins. suniv.ac.in The resulting (3-bromophenyl)(cyclohexyl)(hydroxy)acetonitrile can be a valuable intermediate for the synthesis of other functional groups, such as α-hydroxy carboxylic acids and α-amino alcohols.

Table 3: Examples of Nucleophilic Addition to Cyclohexanone (B45756)

| Nucleophile | Reagent(s) | Product |

| Hydride ion | NaBH₄, then H₃O⁺ | Cyclohexanol |

| Methylide ion | CH₃MgBr, then H₃O⁺ | 1-Methylcyclohexanol |

| Acetylide ion | NaC≡CH, then H₃O⁺ | 1-Ethynylcyclohexanol pearson.com |

| Cyanide ion | KCN, H₂SO₄ | 1-Hydroxycyclohexanecarbonitrile suniv.ac.in |

Functional Group Interconversions of the Ketone and Bromoaryl Moiety

The ketone and bromoaryl functionalities in this compound can be transformed into other functional groups, significantly expanding its synthetic utility.

Conversion to Amines via Reductive Amination Protocols

Reductive amination is a highly effective method for the conversion of ketones into amines. researchgate.net This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by in-situ reduction to the corresponding amine. acs.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the iminium ion in the presence of the ketone. researchgate.net

Reacting this compound with ammonia (B1221849) followed by a reducing agent would yield (3-bromophenyl)(cyclohexyl)methanamine. Using a primary or secondary amine in the reaction would lead to the formation of a secondary or tertiary amine, respectively. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the process. For instance, palladium-based catalysts have been shown to be effective in reductive amination reactions. dtu.dk

Table 4: Reagents for Reductive Amination of Ketones

| Amine Source | Reducing Agent | Catalyst (if any) | Product Type |

| Ammonia | H₂, Pd/C | - | Primary Amine |

| Primary Amine | NaBH₃CN | - | Secondary Amine |

| Secondary Amine | NaBH(OAc)₃ | - | Tertiary Amine |

| Ammonium (B1175870) Formate | H₂ | Ru(OAc)₂{(S)-binap} | Chiral Primary Amine |

Transformation to Nitriles from Ketone Derivatives

The conversion of ketones, such as this compound, into nitriles is a valuable transformation in organic synthesis, offering a pathway to increase the carbon chain length and introduce a versatile functional group. chemguide.co.uk One common method involves the reaction of a ketone with hydrogen cyanide (HCN) to form a cyanohydrin (or hydroxynitrile). chemguide.co.uklibretexts.org This reaction is an addition across the carbon-oxygen double bond. chemguide.co.uk Due to the highly toxic nature of gaseous HCN, the reaction is more practically carried out by mixing the ketone with an aqueous solution of sodium or potassium cyanide, to which a small amount of sulfuric acid is added to generate HCN in situ. libretexts.org The pH is typically adjusted to around 4-5 to achieve the fastest reaction rate. libretexts.org The resulting cyanohydrin can then be further transformed into the desired nitrile.

Another prominent pathway for converting ketones to nitriles involves a two-step process starting with the formation of an imine, which is subsequently hydrolyzed to yield the ketone. chemistrysteps.comlibretexts.org Organometallic reagents like Grignard and organolithium reagents can add to the electrophilic carbon of a nitrile to form an imine salt, which upon hydrolysis produces a ketone. libretexts.org While this describes the reverse reaction, understanding the mechanism provides insight into the stability of the intermediates involved.

More direct, modern methods for the transformation of ketones to nitriles have also been developed. For instance, a metal-free approach allows for the conversion of arylethanones to aromatic nitriles using an iodine-catalyzed reaction promoted by tert-butyl hydroperoxide (TBHP) and an ammonium source. organic-chemistry.org This method has shown good functional group tolerance and high yields for a range of aryl methyl and alkyl aryl ketones. organic-chemistry.org Additionally, transition-metal-free oxidative amination of ketones using sodium nitrite (B80452) (NaNO₂) as both the oxidant and nitrogen source presents a practical route to nitriles. organic-chemistry.org

A different strategy involves the dehydration of amides, which can be prepared from ketones. Amides, when heated with a dehydrating agent like phosphorus(V) oxide (P₄O₁₀), eliminate water to form nitriles. chemguide.co.uklibretexts.org

Table 1: Selected Methods for Ketone to Nitrile Transformation

| Method | Reagents | Intermediate | Key Features |

| Cyanohydrin Formation | NaCN/KCN, H₂SO₄, H₂O | Hydroxynitrile (Cyanohydrin) | Reaction proceeds via addition of HCN across the C=O bond. chemguide.co.uklibretexts.org |

| Oxidative Amination | NaNO₂ | Not specified | Transition-metal-free, uses an inexpensive nitrogen source. organic-chemistry.org |

| I₂-Catalyzed Conversion | I₂, TBHP, Ammonium source | Not specified | Metal-free, green, and practical for arylethanones. organic-chemistry.org |

| Amide Dehydration | P₄O₁₀ | Amide | Involves dehydration of a pre-formed amide. chemguide.co.uklibretexts.org |

Rearrangement Reactions Involving Ketones (e.g., Baeyer-Villiger Oxidation)

The Baeyer-Villiger oxidation is a notable rearrangement reaction that converts a ketone into an ester, or a cyclic ketone into a lactone, using a peroxyacid or peroxide as the oxidant. wikipedia.orgnih.gov This reaction, first reported in 1899 by Adolf von Baeyer and Victor Villiger, involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. wikipedia.orgnih.gov

The mechanism of the Baeyer-Villiger oxidation begins with the protonation of the carbonyl oxygen by the peroxyacid, which makes the carbonyl carbon more electrophilic. wikipedia.orgorganicchemistrytutor.com The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgnih.gov This is followed by a concerted step where one of the substituent groups on the ketone migrates to the adjacent oxygen of the peroxide group, while a carboxylic acid is eliminated. wikipedia.org This migration step is typically the rate-determining step. wikipedia.org

For unsymmetrical ketones like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl. organic-chemistry.orgadichemistry.com The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgadichemistry.com In the case of this compound, the cyclohexyl group has a higher migratory aptitude than the 3-bromophenyl group. Therefore, the oxygen atom is expected to insert between the carbonyl carbon and the cyclohexyl ring, yielding 3-bromophenyl cyclohexanoate. The stereochemistry of the migrating group is retained during the reaction. organicchemistrytutor.com

Commonly used reagents for this oxidation include meta-chloroperoxybenzoic acid (m-CPBA) and trifluoroperacetic acid (TFPAA). wikipedia.orgorganic-chemistry.org The reactivity of the peroxyacid is correlated with the pKa of the corresponding carboxylic acid, with stronger acids leading to more reactive oxidants. wikipedia.org Other rearrangement reactions of ketones include the Cloke-Wilson rearrangement, which transforms cyclopropyl (B3062369) ketones into five-membered heterocycles. nih.gov

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Relative Aptitude |

| Tertiary alkyl | Highest |

| Cyclohexyl | High |

| Secondary alkyl | Moderate-High |

| Phenyl | Moderate |

| Primary alkyl | Low |

| Methyl | Lowest |

This table presents a generalized order of migratory aptitude for the Baeyer-Villiger oxidation. organic-chemistry.orgadichemistry.com

Free Radical Reactions and Functionalization Strategies

This compound can participate in various free radical reactions, offering pathways for functionalization at different positions of the molecule. The presence of the ketone and the aryl bromide provides multiple sites for radical-mediated transformations.

One potential reaction involves the photoinduced radical cleavage of the carbon-bromine bond. acs.org Several bromophenyl alkyl ketones have been shown to undergo this cleavage, generating acylphenyl radicals. acs.org These radicals can then be trapped by solvents or other reagents, leading to dehalogenated products. acs.org The efficiency of this process can be influenced by solvent viscosity, which affects the rate of diffusion of the resulting radical pair. acs.org

The ketone moiety itself can be a precursor to radicals. The direct use of simple ketones as sources of α-ketone radicals for C(sp³)–H functionalization is a powerful strategy for building complex molecules. rsc.org These α-ketone radicals can react with a variety of unsaturated partners like alkenes and alkynes. rsc.org For instance, the synergistic merger of photoredox catalysis and organocatalysis has enabled the direct β-coupling of cyclic ketones with aryl ketones. scispace.com This process involves the generation of a β-enaminyl radical from the cyclic ketone and a ketyl radical from the aryl ketone, which then couple to form a γ-hydroxyketone. scispace.com

Furthermore, bromine radicals can act as hydrogen atom transfer (HAT) agents, facilitating C-H bond activation. researchgate.netresearchgate.net This approach can be used for the site-selective functionalization of C-H bonds. For example, bromine radicals generated from N-bromosuccinimide (NBS) and a peroxide can mediate the dehydrogenative coupling for the synthesis of aryl ketones. researchgate.net In the context of this compound, radical reactions could potentially lead to rearrangement of the cyclohexyl ring to a cyclopentylmethyl radical, particularly if radical-stabilizing groups are present. nih.gov

Reactivity Involving the Aryl Bromide Substituent (e.g., Metal-Halogen Exchange)

The aryl bromide substituent in this compound is a key functional group that enables a variety of transformations, most notably metal-halogen exchange reactions. wikipedia.org This reaction involves the conversion of the organic halide into an organometallic compound, typically an organolithium or Grignard reagent. wikipedia.orgyoutube.com

Lithium-halogen exchange is a particularly common and rapid reaction, often carried out using an organolithium reagent such as n-butyllithium or t-butyllithium. wikipedia.orgstackexchange.com The reaction proceeds by the exchange of the bromine atom with a lithium atom, forming a new organolithium species, (3-cyclohexanoylphenyl)lithium. This reaction is generally kinetically controlled, with the rate of exchange following the trend I > Br > Cl. wikipedia.org The presence of the ketone group on the same molecule requires careful control of reaction conditions, specifically low temperatures (e.g., -78 °C to -100 °C), to prevent the highly nucleophilic organolithium reagent from attacking the electrophilic carbonyl carbon. tcnj.eduresearchgate.net The resulting aryllithium reagent is a powerful nucleophile and base, which can then be reacted with a wide range of electrophiles to introduce new functional groups at the 3-position of the phenyl ring.

The presence of certain functional groups can influence the reactivity and selectivity of reactions involving the aryl bromide. For example, in nickel-catalyzed Suzuki-Miyaura reactions, ketone and aldehyde functional groups can act as directing groups, enhancing the rate of oxidative addition and leading to selective cross-coupling at the aryl halide position. rsc.org This effect can even override the normal reactivity order of aryl halides. rsc.org

The generation of an aryllithium or Grignard reagent from this compound opens up possibilities for numerous subsequent reactions, including:

Quenching with electrophiles: Reaction with electrophiles like carbon dioxide, aldehydes, or alkyl halides to introduce new substituents.

Cross-coupling reactions: Participation in palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon bonds. organic-chemistry.org

Parham cyclization: If an appropriate electrophilic side chain is present, the aryllithium intermediate can undergo intramolecular cyclization. wikipedia.org

Stereochemical Investigations and Asymmetric Synthesis of 3 Bromophenyl Cyclohexyl Ketone Derivatives

Chemo- and Enantioselective Additions to Prochiral Ketones

The prochiral nature of 3-Bromophenyl cyclohexyl ketone, where the carbonyl carbon is not a stereocenter but can be converted into one, makes it an ideal substrate for a variety of stereoselective addition reactions. The primary challenge lies in controlling both chemoselectivity (differentiating between reactive sites) and enantioselectivity (forming one enantiomer in excess of the other).

Another significant class of reactions is the organocatalyzed Michael addition. These reactions involve the addition of a nucleophile to an α,β-unsaturated ketone in the presence of a small organic molecule as the catalyst. nih.gov While this compound itself is not an α,β-unsaturated system, derivatives of it could be. Organocatalysis offers a metal-free alternative for creating stereocenters with high enantioselectivity. youtube.com

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), presents a highly selective and environmentally benign approach for the synthesis of chiral alcohols from prochiral ketones. chinayyhg.com These enzymes can operate under mild conditions and often exhibit exceptional enantioselectivity. The successful enantioselective reduction of structurally similar ketones, such as tetrahydrothiophene-3-one, to the corresponding (R)-alcohol with high enantiomeric excess (99.3% ee) through enzyme evolution highlights the potential of this strategy for this compound. chinayyhg.com

Table 1: Representative Enantioselective Reductions of Prochiral Ketones

| Ketone Substrate | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) | Reference |

| Tetrahydrothiophene-3-one | Evolved Ketoreductase (KRED) | (R)-Tetrahydrothiophen-3-ol | 99.3% | chinayyhg.com |

| Acetophenone (B1666503) | [RuCl2(p-cymene)]2 / (-)-ephedrine HCl | 1-Phenylethanol | up to 75% | organic-chemistry.org |

This table presents data for analogous ketones to illustrate the potential of these methods for this compound.

Applications of Asymmetric Catalysis in Ketone Transformations

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single enantiomers of chiral molecules. The transformation of this compound into valuable chiral building blocks can be envisioned through several catalytic strategies.

Asymmetric hydrogenation and transfer hydrogenation are at the forefront of these applications. organic-chemistry.org The resulting chiral alcohol, (1-(3-bromophenyl)cyclohexyl)methanol, is a valuable intermediate in medicinal chemistry and materials science. The synthesis of this alcohol has been reported, indicating its significance. bldpharm.com The choice of catalyst, particularly the chiral ligand, is crucial for achieving high enantioselectivity. Ligands such as those based on 1,2-diphenylethylenediamine (DPEN) have shown remarkable success in the ruthenium-catalyzed asymmetric transfer hydrogenation of various ketones.

Organocatalysis, particularly proline-catalyzed reactions, offers a powerful tool for asymmetric transformations of ketones. youtube.com While direct application to this compound might be limited, its derivatives could participate in reactions like asymmetric aldol (B89426) or Mannich reactions, leading to the formation of new carbon-carbon and carbon-nitrogen bonds with high stereocontrol.

Biocatalytic approaches, as mentioned earlier, hold immense promise. The ability to evolve enzymes to be highly specific for a particular substrate allows for the development of customized catalysts for the transformation of this compound. This can lead to processes with high yields and exceptional enantioselectivities, often under environmentally friendly conditions. chinayyhg.com The asymmetric synthesis of 3-substituted cyclohexylamine (B46788) derivatives from prochiral diketones using a three-step biocatalytic cascade highlights the potential for complex transformations. elsevierpure.com

Diastereoselectivity Control in Ketone-Involving Reaction Pathways

When a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, the products can be diastereomers. Controlling the formation of a specific diastereomer is a significant challenge in stereoselective synthesis. For derivatives of this compound that already possess a chiral center, any subsequent reaction that generates a new one must be controlled to yield the desired diastereomer.

For example, in the reduction of a substituted derivative of this compound that is already chiral, the approach of the reducing agent to the carbonyl face will be influenced by the existing stereocenter. This can lead to a preferential formation of one diastereomer over the other. The principles of steric hindrance and electronic effects, often described by models like Cram's rule or the Felkin-Anh model, can be used to predict the major diastereomer.

In reactions such as the proline-catalyzed aldol reaction, the transition state geometry, which is influenced by the catalyst and the substrates, dictates the diastereoselectivity of the product. youtube.com By carefully selecting the catalyst and reaction conditions, it is possible to favor the formation of either the syn or anti diastereomer.

Computational and Theoretical Investigations of 3 Bromophenyl Cyclohexyl Ketone Systems

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. Density Functional Theory (DFT) has become a particularly popular method due to its favorable balance of computational cost and accuracy. It is used to determine the electronic structure of molecules, providing information on optimized geometries, energies, and various molecular properties. For studying excited-state phenomena, Time-Dependent Density Functional Theory (TD-DFT) is the corresponding method of choice, allowing for the calculation of electronic transition energies and oscillator strengths. q-chem.comarxiv.org

The electronic character of a molecule is primarily defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. researchgate.net A smaller gap generally indicates a molecule that is more easily polarized and more chemically reactive. researchgate.net

In the case of 3-bromophenyl cyclohexyl ketone, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO is likely centered on the carbonyl group, which acts as an electron-accepting moiety. The charge transfer that occurs upon electronic excitation is therefore from the bromophenyl group to the ketone. This charge transfer character is typical for aromatic ketones. jocpr.com

DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to compute these orbital energies. nih.govkfupm.edu.sa While specific experimental data for this compound is not available, analysis of structurally related compounds provides insight into the expected values. For example, studies on other brominated aromatic compounds and ketones reveal HOMO-LUMO gaps that are indicative of their reactive nature. researchgate.netjocpr.comnih.gov

Table 1: Representative Frontier Orbital Energies and Properties Calculated via DFT for Analogous Aromatic Ketones

| Property | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.5 to 5.5 |

| Ionization Potential (I) | Approximated as -EHOMO | 6.5 to 7.5 |

| Electron Affinity (A) | Approximated as -ELUMO | 1.0 to 2.0 |

Note: The values presented are typical ranges derived from computational studies on analogous molecules like 3-bromoacetophenone and other functionalized ketones. Actual values for this compound would require specific calculation.

The non-rigid structure of this compound, featuring a flexible cyclohexyl ring and a rotatable bond connecting the phenyl and carbonyl groups, gives rise to multiple possible conformations. The cyclohexyl ring can adopt several forms, with the "chair" conformation being significantly more stable than "boat" or "twist-boat" forms.

Computational methods, particularly DFT, are used to perform conformational analysis by calculating the potential energy surface of the molecule. This involves systematically rotating the dihedral angles and determining the energy of each resulting structure. The output identifies the global minimum energy conformation as well as other local minima and the energy barriers between them. For cyclohexyl ketones used in catalytic or biological contexts, the specific conformation can be crucial. For instance, studies on cyclohexyl ketone inhibitors have shown that they can be constrained to a specific trans-diaxial conformation when bound to an enzyme active site. nih.gov For this compound, the most stable conformer would likely feature the cyclohexyl ring in a chair conformation with the bulky bromophenyl ketone group in an equatorial position to minimize steric hindrance.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface (PES) for a proposed reaction pathway, researchers can identify all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). The calculated energy of the highest transition state relative to the reactants provides the activation barrier, which determines the reaction rate.

For reactions involving ketones like this compound, computational studies can clarify the role of catalysts and the influence of substituents on reactivity. A relevant example is the computational investigation of the SmI2-catalyzed intermolecular coupling of ketones. nih.gov In a study on cyclopropyl (B3062369) ketones, DFT calculations revealed how the nature of the group attached to the carbonyl (cyclohexyl vs. phenyl) alters the reaction mechanism. nih.gov For cyclohexyl cyclopropyl ketone, the rate-determining step was found to be the cyclopropyl fragmentation (TS I), whereas for phenyl cyclopropyl ketone, it was the subsequent radical-trapping step (TS II) due to electronic stabilization and steric effects. nih.gov Such analysis applied to this compound could predict its behavior in similar coupling reactions, identifying the likely rate-determining steps and providing a rationale for its observed reactivity and selectivity.

Molecular Dynamics Simulations for Probing Dynamic Behavior

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insight into the dynamic evolution of a system over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, solvent effects, and the stability of molecular complexes on a timescale from picoseconds to microseconds.

In the context of this compound, MD simulations would be particularly useful for studying its behavior in a condensed phase, such as in a solvent or within the active site of a catalyst. For example, MD studies on related cyclohexane-1,3-dione derivatives have been used to confirm the stability of docking poses within an enzyme active site and to identify the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern binding. nih.gov These simulations revealed that electrostatic energy was the primary driving force for the ligand-protein interaction. nih.gov An MD simulation of this compound within a catalytic pocket could similarly reveal the key binding interactions and the conformational flexibility of the molecule in a realistic environment.

Analysis of Reactivity Descriptors (Fukui Functions, Molecular Electrostatic Potential Maps)

To predict the reactivity of different sites within a molecule, several theoretical descriptors can be calculated from its electronic structure.

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a guide to the molecule's reactivity towards charged reactants. uni-muenchen.de Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. wolfram.comyoutube.com For this compound, the MEP map would show a significant region of negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. nih.govkfupm.edu.sa Conversely, positive potential would be expected around the hydrogen atoms of the cyclohexyl ring and parts of the phenyl ring, with the bromine atom also influencing the potential distribution. mdpi.comresearchgate.net

Fukui Functions: The Fukui function is a more quantitative local reactivity descriptor derived from DFT. researchgate.net It measures the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the precise identification of atoms most likely to participate in different types of reactions. researchgate.net

The nucleophilic Fukui function (f+) identifies sites most reactive towards a nucleophile (where an electron is best accepted).

The electrophilic Fukui function (f-) identifies sites most reactive towards an electrophile (where an electron is most easily donated).

The radical Fukui function (f0) predicts sites susceptible to radical attack.

For this compound, Fukui analysis would likely identify the carbonyl carbon as the primary site for nucleophilic attack (highest f+) and atoms on the bromophenyl ring as sites for electrophilic attack (highest f-).

Table 2: Conceptual Reactivity Descriptors for this compound

| Descriptor | Predicted Reactive Site | Rationale |

| MEP (Negative) | Carbonyl Oxygen (O) | High electronegativity and lone pair electrons create an electron-rich region. nih.gov |

| MEP (Positive) | Carbonyl Carbon (C) and Ring Hydrogens (H) | Electron-withdrawing effect of the oxygen atom makes the carbonyl carbon electrophilic. |

| Fukui (f+) | Carbonyl Carbon (C) | Most favorable site for accepting an electron (nucleophilic attack). |

| Fukui (f-) | Carbon atoms of the Bromophenyl ring | Most favorable sites for donating an electron (electrophilic attack). |

Supramolecular Interactions and Binding Studies (e.g., Molecular Docking in catalytic contexts)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as the active site of a catalyst or enzyme. This method is crucial in drug design and in understanding catalytic mechanisms.

For this compound, docking studies could be used to model its interaction with a specific catalyst. The process involves placing the 3D structure of the ketone into the catalyst's binding site and using a scoring function to evaluate thousands of possible binding poses. The results can predict the most stable binding mode and estimate the binding energy.

Studies involving similar structures are highly informative. For instance, docking simulations of cyclohexyl ketone inhibitors in the active site of the enzyme Pin1 showed that the molecules consistently adopted a specific trans-diaxial conformation to fit within the binding pocket. nih.gov Another study on cyclohexane-1,3-dione derivatives used docking to understand their binding mode as inhibitors, which was then validated with molecular dynamics simulations. nih.gov These studies highlight how docking can reveal crucial interactions, such as hydrogen bonds with the carbonyl oxygen or hydrophobic interactions with the phenyl and cyclohexyl rings, that are essential for molecular recognition and catalytic activity.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights into 3 Bromophenyl Cyclohexyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations and Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic molecules in solution. For 3-Bromophenyl cyclohexyl ketone, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, allowing for unambiguous assignment of its complex structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct regions corresponding to the aromatic and aliphatic protons.

Aromatic Region (δ 7.0-8.0 ppm): The brominated phenyl group will exhibit a complex multiplet pattern. The proton ortho to the bromine (C2-H) and the proton between the bromo and carbonyl substituents (C4-H) are expected to be distinct. The other two aromatic protons (C5-H, C6-H) will also have unique chemical shifts. The electron-withdrawing nature of both the bromine atom and the carbonyl group will deshield these protons, shifting them downfield.

α-Proton (δ 3.0-3.5 ppm): The single proton on the cyclohexyl ring directly attached to the carbonyl group (α-proton) is expected to appear as a multiplet significantly downfield from the other cyclohexyl protons due to the strong deshielding effect of the adjacent carbonyl. capes.gov.br

Cyclohexyl Region (δ 1.2-2.0 ppm): The remaining ten protons of the cyclohexyl ring will produce a complex series of overlapping multiplets in the aliphatic region of the spectrum. The axial and equatorial protons on each carbon will have different chemical shifts due to the rigid chair conformation of the cyclohexane (B81311) ring.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Carbonyl Carbon (δ 195-210 ppm): The ketone carbonyl carbon is the most deshielded and will appear at a characteristic downfield shift. oregonstate.edu

Aromatic Carbons (δ 120-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbon atom bonded to the bromine (C3) will be influenced by the heavy atom effect, and its signal can be identified based on established substituent chemical shift (SCS) data. The carbon attached to the carbonyl group (C1) will also be significantly deshielded.

Aliphatic Carbons (δ 25-50 ppm): The six carbons of the cyclohexyl ring will appear in the aliphatic region. The α-carbon, directly attached to the carbonyl group, will be the most downfield of these, typically in the 40-55 ppm range. oregonstate.edu

Mechanistic Investigations: NMR is pivotal in studying reaction mechanisms. By acquiring spectra at various time points during a reaction involving this compound, one can monitor the disappearance of reactant signals and the appearance of product signals. This allows for the determination of reaction kinetics. Furthermore, the detection and structural characterization of transient intermediates can provide direct evidence for a proposed reaction pathway. For instance, in stereoselective reactions, NMR can be used to determine the diastereomeric or enantiomeric ratio of the products, offering insight into the stereochemistry of the transformation. rsc.org

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C=O | - | 195 - 210 | Characteristic ketone carbonyl resonance. oregonstate.edu |

| Aromatic C-H | 7.0 - 8.0 | 120 - 138 | Four distinct signals with complex splitting patterns due to coupling. |

| Aromatic C-Br | - | ~122 | Chemical shift influenced by bromine substituent. |

| Aromatic C-(C=O) | - | ~138 | Quaternary carbon, deshielded by carbonyl group. |

| Cyclohexyl α-CH | 3.0 - 3.5 | 40 - 55 | Deshielded by adjacent C=O group. oregonstate.edulibretexts.org |

| Cyclohexyl CH₂ | 1.2 - 2.0 | 25 - 40 | Multiple overlapping signals for β, γ, and δ carbons. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for confirming the presence of key functional groups by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that induce a change in the dipole moment.

C=O Stretch: The most prominent and diagnostic peak in the IR spectrum of this compound will be the strong carbonyl (C=O) stretching absorption. For a conjugated aromatic ketone, this band is typically found in the range of 1685-1690 cm⁻¹. bohrium.com The conjugation with the phenyl ring lowers the frequency compared to a simple aliphatic ketone (around 1715 cm⁻¹).

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexyl ring will produce strong absorptions just below 3000 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 750 and 500 cm⁻¹, though it is often weak and can be difficult to assign definitively amidst other absorptions. uantwerpen.be

Aromatic C=C Stretches: Medium to weak absorptions from the C=C stretching of the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is often complementary to IR spectroscopy. While the polar C=O bond gives a strong signal in the IR, it is typically weaker in the Raman spectrum. Conversely, the non-polar C=C bonds of the aromatic ring and the C-C framework of the cyclohexyl ring are expected to show stronger signals in the Raman spectrum. kurouskilab.com This complementarity is useful for a comprehensive vibrational analysis. For instance, the symmetric "ring breathing" mode of the phenyl group often gives a strong, sharp band in the Raman spectrum, which is characteristic of the aromatic moiety. researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Strong |

| C=O Stretch (Ketone) | 1690 - 1685 | Strong | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak | Strong |

| CH₂ Bend/Scissor | ~1450 | Medium | Medium |

| C-Br Stretch | 750 - 500 | Medium-Weak | Strong |

Mass Spectrometry Techniques for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation patterns of the molecule.

Precise Mass Determination: High-resolution mass spectrometry (HRMS) can determine the molecular weight of this compound to several decimal places. This allows for the calculation of its elemental formula (C₁₃H₁₅BrO), confirming the identity of the compound with high confidence.

Fragmentation Analysis: Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The analysis of these fragments provides a molecular fingerprint.

Isotopic Pattern: A key feature in the mass spectrum will be the presence of two peaks for the molecular ion, [M]⁺˙ and [M+2]⁺˙, with nearly equal intensity (approximately 1:1 ratio). This is the characteristic isotopic signature of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Alpha Cleavage: Ketones commonly undergo alpha cleavage, which is the breaking of the bond between the carbonyl carbon and an adjacent carbon. libretexts.org For this compound, two primary alpha cleavage pathways are possible:

Loss of the cyclohexyl radical (•C₆H₁₁), leading to the formation of a resonance-stabilized 3-bromobenzoyl cation.

Loss of the 3-bromophenyl radical (•C₆H₄Br), resulting in a cyclohexylacylium ion. The formation of the 3-bromobenzoyl cation is often the more favorable pathway due to the stability of the aromatic acylium ion. youtube.com

McLafferty Rearrangement: This rearrangement is common for ketones possessing a γ-hydrogen on an alkyl chain. youtube.com In this compound, the phenyl ring lacks γ-hydrogens. While the cyclohexyl ring has γ-hydrogens, the rigid chair conformation may hinder the necessary geometry for the hydrogen transfer to the carbonyl oxygen, making this fragmentation pathway less likely or absent. libretexts.org

| m/z (for ⁷⁹Br / ⁸¹Br) | Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 266 / 268 | [C₁₃H₁₅BrO]⁺˙ | Molecular Ion (M⁺˙) |

| 185 / 187 | [C₇H₄BrO]⁺ | Alpha cleavage: Loss of •C₆H₁₁ (cyclohexyl radical) |

| 111 | [C₇H₁₁O]⁺ | Alpha cleavage: Loss of •C₆H₄Br (bromophenyl radical) |

| 155 / 157 | [C₆H₄Br]⁺ | Fragment from cleavage of the benzoyl cation |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

Derivatization Strategies for Enhanced Spectroscopic Characterization and Detection

Derivatization involves chemically modifying a target analyte to improve its analytical properties. For this compound, this is particularly useful for enhancing detectability in chromatographic methods coupled with spectroscopy, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The primary goals of derivatization are to increase volatility, improve thermal stability, and/or introduce a tag that enhances detection sensitivity. nih.gov

Common derivatization strategies for ketones include:

Hydrazone Formation: Reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic method for identifying aldehydes and ketones. The resulting 2,4-dinitrophenylhydrazone is a highly colored, crystalline solid. For analytical purposes, this derivative introduces a strong chromophore, significantly enhancing its detection by UV-Vis spectrophotometry in HPLC analysis. rsc.org

Oxime Formation: Ketones react with hydroxylamine (B1172632) or its derivatives, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), to form oximes. PFBHA derivatization is widely used for GC analysis as it creates a volatile derivative with a high electron-capturing capability, making it exceptionally sensitive for detection by an Electron Capture Detector (ECD) or by negative chemical ionization mass spectrometry (NCI-MS). nih.gov

Silylation: While less common for simple ketones, silylation is a powerful technique for compounds containing active hydrogens. In some multi-step analytical procedures, a ketone might first be reduced to a secondary alcohol, which is then derivatized with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to produce a volatile trimethylsilyl (B98337) (TMS) ether, which is ideal for GC-MS analysis. researchgate.net

These strategies transform the ketone into a molecule with more favorable properties for separation and detection, allowing for trace-level quantification and more robust characterization.

| Reagent | Derivative Formed | Purpose | Primary Analytical Technique |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Introduces a strong UV chromophore. | HPLC-UV rsc.org |

Strategic Applications and Future Directions in the Organic Synthesis of 3 Bromophenyl Cyclohexyl Ketone

Utility of the Compound as a Key Synthetic Intermediate for More Complex Molecular Architectures

The structure of 3-Bromophenyl cyclohexyl ketone makes it an exceptionally useful intermediate in the synthesis of more complex molecules. Aromatic ketones are widely recognized as crucial building blocks for fine chemicals, including many biologically active compounds and natural products. chemistryviews.org The presence of two key reactive sites—the ketone carbonyl group and the carbon-bromine bond on the phenyl ring—allows for sequential or orthogonal chemical modifications.

The ketone group can undergo a wide array of classic transformations. These include reduction to a secondary alcohol, which can then be used in esterification or etherification reactions. It can also undergo nucleophilic additions, such as Grignard or Wittig reactions, to form new carbon-carbon bonds, or be converted into other functional groups like oximes. royalsocietypublishing.orgyoutube.com

Simultaneously, the bromo-substituent on the phenyl ring is a prime handle for modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination, and Miyaura borylation can be employed to introduce a vast range of substituents at the meta-position of the phenyl ring. mdpi.com This dual reactivity is exemplified in the synthesis of complex heterocyclic structures. For instance, closely related cyclohexyl phenyl ketone derivatives have been documented as key intermediates in the synthesis of 1,4-benzodiazepines like tetrazepam, which are active on the central nervous system. google.com Similarly, phenyl-substituted coumarins, which share the feature of an aromatic ring that can be functionalized, serve as excellent starting points for a diverse array of natural products. mdpi.com

The ability to perform distinct chemical operations on the ketone and the aryl bromide moieties makes this compound a versatile synthon, enabling the construction of intricate molecular architectures from a relatively simple starting material. msu.edu

Role in Crosslinking and Polymer Chemistry Applications for Related Ketonic Structures

In the realm of polymer chemistry, the functional groups present in this compound suggest potential applications in the synthesis and modification of advanced polymers. Aromatic ketones are integral components of high-performance thermoplastics like Poly(ether ether ketone) (PEEK) and Poly(ether ketone ketone) (PEKK). rsc.orgdntb.gov.ua The modification and crosslinking of these polymers are active areas of research aimed at enhancing their thermal and mechanical properties.

The ketone group within a polymer chain can be targeted for crosslinking. For example, polyaryletherketones (PAEKs) can be crosslinked using diamines, where the amino groups react with the ketone groups to form stable imine bonds (Schiff bases), thereby creating a more robust, thermoset material. google.com It is conceivable that this compound could be incorporated as a monomer or a pendant group onto a polymer backbone, with its ketone functionality later used as a site for such crosslinking reactions.

Furthermore, the bromine atom offers another avenue for polymer modification. Post-polymerization functionalization is a powerful strategy to fine-tune polymer properties. Research on the bromination of PEKK has shown that introducing bromine atoms onto the aromatic rings can alter properties like the glass transition temperature and crystallizability. rsc.orgrsc.org A monomer like this compound could be used to build brominated polymers from the ground up, or it could be grafted onto existing polymer chains via its bromo-group using cross-coupling chemistry. This could be used to attach specific functionalities or to create polymer-polymer linkages, effectively crosslinking the material. The bromine atom could also facilitate the formation of cross-linked structures through the removal of hydrogen bromide, leading to new covalent bonds between polymer chains. mdpi.com

Integration of Green Chemistry Principles in the Synthesis of Related Ketones

The increasing demand for environmentally responsible chemical manufacturing has spurred the application of green chemistry principles to the synthesis of aromatic ketones. mdpi.com These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. dntb.gov.ua

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com A higher atom economy signifies less waste generation. kccollege.ac.in Traditional methods for synthesizing aryl ketones, such as the Friedel-Crafts acylation, often exhibit poor atom economy. For instance, the acylation of bromobenzene (B47551) with cyclohexanecarbonyl chloride using a Lewis acid catalyst like AlCl₃ generates stoichiometric amounts of HCl and aluminum-based waste, significantly lowering the atom economy. rsc.org

The Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product, provides another metric for assessing the environmental impact of a process. The multi-step synthesis of the pharmaceutical Ibuprofen, which involves the formation of a ketone intermediate, was famously improved by the BHC Company, which developed a new three-step catalytic route with a much higher atom economy (77%) compared to the original six-step process (40%). kccollege.ac.inrsc.org This dramatically reduced the amount of waste produced.

Below is a theoretical comparison of two synthetic routes to this compound, highlighting the difference in atom economy.

| Metric | Route 1: Traditional Friedel-Crafts Acylation | Route 2: Hypothetical Catalytic C-H Acylation |

| Reaction | Bromobenzene + Cyclohexanecarbonyl Chloride → this compound + HCl | Bromobenzene + Cyclohexanecarboxylic Acid → this compound + H₂O |

| Byproducts | HCl (and catalyst waste) | H₂O |

| Atom Economy | Lower | Higher |

| Green Principle | Less efficient, generates hazardous waste. | More efficient, generates benign byproduct. |

Significant progress has been made in developing greener synthetic methods for aromatic ketones. These approaches often utilize catalytic systems and more benign reaction media.

Catalytic C-H Activation/Oxidation: One of the most atom-economical strategies involves the direct oxidation of C-H bonds. chemistryviews.org Researchers have developed visible-light-induced aerobic C-H oxidation reactions using air as the oxidant and water as the solvent. chemistryviews.org A photocatalytic process using CeCl₃ as a photosensitizer can convert aryl alkanes into the corresponding ketones under mild, room-temperature conditions, making the process both economical and environmentally friendly. chemistryviews.org

Use of Benign Solvents and Catalysts: Replacing hazardous organic solvents with water is a key goal of green chemistry. A method for synthesizing α-bromoaromatic ketones uses water as the solvent, hydrogen bromide as the brominating agent, and oxygen from the air as the oxidant, catalyzed by copper nitrate. google.com This process avoids organic solvent pollution and produces only water as a byproduct. google.com Other research has demonstrated the use of inexpensive and low-toxicity catalysts, such as MnCl₂·4H₂O, for reactions involving aromatic ketones, further reducing the environmental footprint. royalsocietypublishing.org

Catalyst-Free Aqueous Reactions: For some transformations, it is possible to eliminate the catalyst altogether. Three-component reactions to produce 1,4-diketones have been successfully performed under aqueous and catalyst-free conditions, showcasing a highly straightforward and green synthetic route. rsc.org

The application of these sustainable methodologies to the synthesis of this compound could significantly reduce its environmental impact, aligning its production with modern standards of green chemistry.

Emerging Research Areas and Unexplored Transformations for this compound Derivatives

The unique structure of this compound makes it an ideal candidate for exploration using novel and emerging synthetic methodologies. The field of organic synthesis is constantly evolving, and several new types of transformations could be applied to this compound to generate novel derivatives with potentially interesting properties.

C-C Bond Cleavage and Homologation: Recent advances have shown that the robust aryl-C(O) bond in aryl ketones can be cleaved and functionalized. A palladium-catalyzed redox-relay Heck reaction allows for the multi-carbon homologation of aryl ketones into long-chain ketones and aldehydes. nih.gov Applying this methodology to this compound could lead to novel structures where the cyclohexyl ketone moiety is extended, offering a pathway to new chemical space.

Photoredox and Organocatalysis Synergy: The merger of photoredox catalysis and organocatalysis has enabled previously elusive transformations. For example, the direct β-functionalization of cyclic ketones has been achieved by coupling catalytically generated radical species. scispace.com One could envision a reaction where the 3-bromophenylketone portion acts as a radical precursor that is then coupled with another enamine-derived radical, creating complex γ-hydroxyketones.

Modern α-Arylation Methods: While classical enolate chemistry is well-established, modern catalytic methods for α-arylation offer milder conditions and broader substrate scope. Palladium-N-heterocyclic carbene (NHC) complexes are highly active catalysts for the arylation of ketones with a wide range of aryl chlorides, bromides, and triflates. organic-chemistry.org The cyclohexyl ketone portion of the target molecule could be α-arylated using this chemistry, adding another layer of molecular complexity.

Enantioselective Transformations: The development of chiral catalysts could enable the enantioselective synthesis or transformation of this compound derivatives. For example, cobalt-catalyzed enantioconvergent cross-coupling of α-bromoketones (a potential derivative of the title compound) with aryl zinc reagents can produce chiral ketones with α-tertiary stereocenters in high enantioselectivity. organic-chemistry.org

Exploring these and other cutting-edge transformations with this compound as the substrate could unlock new synthetic routes and lead to the discovery of molecules with valuable applications in medicine, materials, and other fields.

Q & A

How do steric and electronic effects of the cyclohexyl group influence the reduction kinetics of 3-bromophenyl cyclohexyl ketone with sodium borohydride?

Answer: Kinetic studies on cyclohexyl phenyl ketone analogs reveal that reaction rates with sodium borohydride are modulated by cycloalkyl ring strain and conformational flexibility. At 0°C, relative rate constants (vs. acetophenone = 1.0) are cyclopropyl (0.12), cyclobutyl (0.23), cyclopentyl (0.36), and cyclohexyl (0.25). The cyclopropyl group’s high angular strain reduces hydride affinity at the carbonyl carbon, while larger rings exhibit partial strain release. The slower rate of cyclohexyl compared to cyclopentyl derivatives may arise from conformational locking or torsional effects. Infrared spectroscopy (IR) confirms reduction via disappearance of the carbonyl peak (~1680 cm⁻¹) and emergence of O-H (3400–3600 cm⁻¹) and C-O (950–1010 cm⁻¹) stretches .

What spectroscopic and analytical methods are used to confirm the reduction of this compound to its alcohol derivative?

Answer: Post-reduction analysis typically involves:

- IR Spectroscopy : Monitoring the disappearance of the ketone’s carbonyl stretch (~1680 cm⁻¹) and appearance of alcohol O-H and C-O stretches.

- NMR : Comparing pre- and post-reduction spectra for loss of the ketone’s carbonyl carbon signal (~200–220 ppm in NMR) and emergence of alcohol proton signals (~1–5 ppm in NMR).

- Chromatography : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity.

- Mass Spectrometry : Confirming molecular ion peaks corresponding to the alcohol product. These methods are standard for verifying carbonyl reduction .

How can density functional theory (DFT) predict enantioselectivity in catalytic hydrogenation of this compound?

Answer: DFT-PBE studies on Ru(diphosphine)(diamine) catalysts demonstrate that enantioselectivity arises from energy differences between diastereomeric transition states. For acetophenone derivatives, stable intermediates favoring the (R)-alcohol pathway (e.g., activation energy differences of ~3–5 kcal/mol) lead to high enantiomeric excess (>99%). For dialkyl ketones like cyclohexyl methyl ketone, smaller energy gaps (~1–2 kcal/mol) between competing pathways result in lower selectivity (37%). Computational workflows include geometry optimization of intermediates, transition-state analysis, and binding energy calculations to differentiate alkyl group interactions .

What role does acid catalysis play in the Baeyer-Villiger (BV) reaction mechanism of cyclohexyl phenyl ketone derivatives?

Answer: Acid catalysis accelerates the BV reaction by stabilizing the tetrahedral (Criegee) intermediate. DFT studies show that without acid, the rate-limiting step (peroxyacid addition to the ketone) has activation barriers of 38–41 kcal/mol. Proton transfer from a carboxylic acid catalyst reduces this barrier by ~20 kcal/mol. The subsequent alkyl migration step is less sensitive to catalysis (barrier ~10–15 kcal/mol). For cyclohexyl phenyl ketone, acid strength directly impacts reaction efficiency, with strong acids (e.g., HSO) enhancing both steps via protonation of the carbonyl oxygen .

How does cyclohexanone facilitate autoxidation initiation in cyclohexane derivatives, and what experimental evidence supports this mechanism?

Answer: Cyclohexanone acts as an autocatalyst in autoxidation by participating in a concerted reaction with cyclohexyl hydroperoxide (CyOOH). Theoretical and experimental data reveal that the reaction:

generates hydroxyl radicals (•OH) that abstract α-hydrogens from cyclohexane, propagating the chain. At 1 mol%, cyclohexanone increases initiation rates tenfold. Evidence includes kinetic isotope effects (KIE > 2 for α-deuterated ketones) and quantum-chemical calculations showing a lowered barrier for CyOOH decomposition in the presence of ketones .

What structural features of cyclohexyl-containing polymers reduce dielectric constants, and how are these properties experimentally validated?

Answer: Incorporating weakly polarized cyclohexyl groups into poly(aryl ether ketone) (PAEK) reduces dielectric constants (2.95–3.26 @ 10 GHz) by lowering molecular polarization. Key validation methods include:

- Broadband Dielectric Spectroscopy : Measures permittivity and loss tangents.

- Thermogravimetric Analysis (TGA) : Confirms thermal stability (5% weight loss at 469–534°C under N).

- Solubility Testing : Room-temperature dissolution in polar aprotic solvents (NMP, DMF) indicates processability.

- Transmittance Analysis : High transparency (65–85%) via UV-Vis spectroscopy supports low optical dispersion .

How do steric effects in cyclohexyl ketones impact their utility in organocatalytic acyloin rearrangements?

Answer: In enantioselective acyloin rearrangements of α-hydroxy acetals, cyclohexyl groups act as bulky auxiliaries to enhance stereocontrol. Chiral binol-derived N-triflyl phosphoramide catalysts promote rearrangements to α-alkoxy ketones with >90% ee. Cyclohexyl groups are removed via hydrogenolysis (Pd/C, H) or acid hydrolysis, enabling access to enantiopure α-hydroxy ketones. Kinetic studies show that larger cycloalkyl groups slow rearrangement rates but improve enantioselectivity due to enhanced steric discrimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.